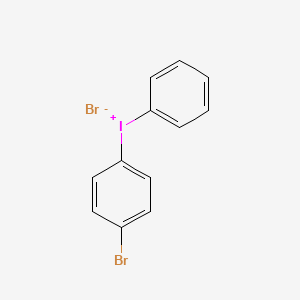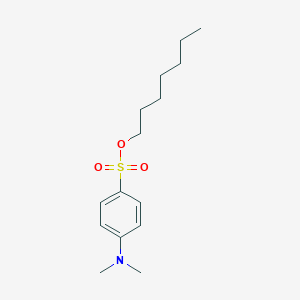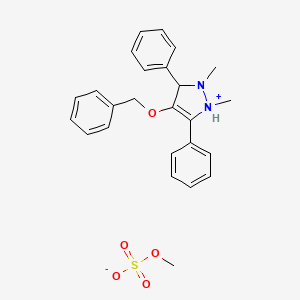
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane: is a chemical compound with the molecular formula C3HCl3F2NO It is characterized by the presence of three chlorine atoms, two fluorine atoms, and an isocyanate group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane typically involves the reaction of 1,1,1-Trichloro-2,2-difluoroethane with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), at a temperature range of 50-70°C. The reaction proceeds as follows:
C3HCl3F2+COCl2→C3HCl3F2NCO+HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other halogens or functional groups.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Addition Reactions: Reagents such as primary amines (RNH2) or alcohols (ROH) are used under mild conditions, typically at room temperature.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives of the original compound.
Addition Reactions: Products include ureas and carbamates, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing isocyanate groups.
Industry: Utilized in the production of specialty polymers and coatings due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the isocyanate group.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains similar halogenation but different fluorine and chlorine arrangement.
1,1,1-Trichloro-2,2-difluoroethane: Similar halogenation but lacks the isocyanate group.
Uniqueness
1,1,1-Trichloro-2,2-difluoro-2-isocyanatoethane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it valuable in specialized chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
58373-49-2 |
|---|---|
Molekularformel |
C3Cl3F2NO |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
1,1,1-trichloro-2,2-difluoro-2-isocyanatoethane |
InChI |
InChI=1S/C3Cl3F2NO/c4-2(5,6)3(7,8)9-1-10 |
InChI-Schlüssel |
HVKOJECGEGSEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(Cl)(Cl)Cl)(F)F)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)







![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

